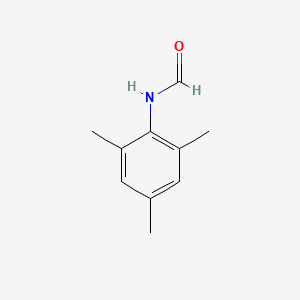

N-(2,4,6-Trimethylphenyl)formamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4,6-trimethylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEZBLSIMQMUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403027 | |

| Record name | N-(2,4,6-Trimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6784-26-5 | |

| Record name | N-(2,4,6-Trimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Solubility Profile of N-(2,4,6-Trimethylphenyl)formamide: A Technical Guide for Researchers

Introduction: Understanding the Significance of Solubility in Drug Development

Physicochemical Properties of N-(2,4,6-Trimethylphenyl)formamide

A molecule's structure and inherent physical properties are the primary determinants of its solubility. This compound is a solid at room temperature with a melting point in the range of 179-183 °C. Its molecular structure consists of a polar formamide group attached to a nonpolar, sterically hindered 2,4,6-trimethylphenyl (mesityl) group.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 179-183 °C | |

| CAS Number | 6784-26-5 | [1] |

The presence of the formamide group, with its capacity for hydrogen bonding (both as a donor via the N-H bond and an acceptor via the carbonyl oxygen), imparts a degree of polarity to the molecule. However, the large, nonpolar trimethylphenyl group significantly influences its overall character, suggesting a nuanced solubility profile that will be highly dependent on the nature of the solvent. X-ray crystallography studies have revealed that in the solid state, molecules of this compound are linked by intermolecular N—H⋯O hydrogen bonds.[2][3] This indicates a strong crystal lattice that must be overcome for dissolution to occur.

Theoretical Framework: Predicting Solubility

The age-old chemical maxim "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The Role of Polarity and Hydrogen Bonding

-

Polar Solvents: Polar solvents, such as alcohols (methanol, ethanol) and water, have molecules with significant dipole moments and can engage in hydrogen bonding. The formamide group of this compound can interact favorably with these solvents. However, the bulky, nonpolar mesityl group is expected to limit the overall solubility in highly polar solvents.

-

Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and dichloromethane lack O-H or N-H bonds for hydrogen bond donation but possess polar bonds (e.g., C=O, C-Cl). These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. It is anticipated that this compound will exhibit good solubility in some of these solvents.

-

Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, primarily interact through weaker van der Waals forces. The large, nonpolar aromatic ring of the solute suggests that it will have some affinity for these solvents.

The interplay between the polar formamide moiety and the nonpolar trimethylphenyl group makes a purely theoretical prediction challenging. Experimental determination is therefore essential.

Qualitative Solubility Profile of this compound

Based on available literature and chemical principles, a qualitative solubility profile can be inferred. This information is critical for initial solvent screening in synthesis and purification processes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Evidence |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The compound has been successfully eluted from chromatography columns using DCM and crystallized from a saturated chloroform solution, indicating good solubility.[2] |

| Ethers | Tetrahydrofuran (THF) | Soluble | THF was used as an eluent in the purification of the compound, suggesting solubility.[2] |

| Aromatic Hydrocarbons | Toluene | Likely Soluble | A structurally similar compound, N-(2,6-diisopropylphenyl)formamide, has been crystallized from toluene.[4] |

| Nitriles | Acetonitrile | Soluble | A deuterated analogue, N-(2,4-Dimethylphenyl)formamide-d9, is dissolved in acetonitrile for the preparation of analytical standards.[5] |

| Polar Protic | Methanol, Ethanol | Moderately to Sparingly Soluble | The polar formamide group can interact with alcohols, but the large nonpolar group will limit solubility. |

| Ketones | Acetone | Likely Soluble | Formamide and N-methylformamide are miscible with acetone.[6] The polarity of acetone should allow for favorable interactions. |

| Esters | Ethyl Acetate | Likely Soluble | The moderate polarity of ethyl acetate should provide a balance for interacting with both the polar and nonpolar parts of the molecule. |

| Aliphatic Hydrocarbons | Hexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the highly nonpolar hexane and the polar formamide group suggests poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of quantitative data, researchers will need to determine the solubility of this compound experimentally. The following detailed protocol for the isothermal shake-flask method is a reliable approach to obtaining accurate solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To avoid transferring any solid particles, it is highly recommended to filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic/Chromatographic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the response of the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as an average of at least three independent measurements for each solvent, along with the standard deviation.

-

Clearly state the temperature at which the solubility was determined.

-

Visualizing the Process

Molecular Interactions Governing Solubility

Caption: Key intermolecular forces in the dissolution process.

Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Safety and Handling

This compound is classified as an acute toxicant (oral), a skin irritant, an eye irritant, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood. Researchers should consult the material safety data sheet (MSDS) for detailed safety information before commencing any experimental work.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is currently lacking in the public domain, the qualitative predictions and the detailed experimental protocol provided herein offer a robust starting point for any research involving this compound. Accurate solubility data is a cornerstone of efficient and successful drug development and chemical synthesis. The methodologies outlined in this guide will enable researchers to generate this critical data, thereby facilitating downstream applications and advancing their scientific objectives.

References

-

Fragrance University. (n.d.). butyl citral. [Link]

-

Wikipedia. (2024). Formamide. [Link]

-

Landman, M., van der Westhuizen, B., Bezuidenhout, D. I., & Liles, D. C. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(1), o120. [Link]

-

Sciencemadness Wiki. (2022). Formamide. [Link]

-

PubChem. (n.d.). (+)-Limonene. [Link]

-

CP Lab Safety. (n.d.). This compound, 97%+ Purity, C10H13NO, 1 gram. [Link]

-

Wikipedia. (2024). Dimethylformamide. [Link]

-

Cheméo. (n.d.). Chemical Properties of Formamide, N-methyl- (CAS 123-39-7). [Link]

-

ResearchGate. (2011). This compound. [Link]

-

The Good Scents Company. (n.d.). limonene aldehyde. [Link]

-

ResearchGate. (2025). Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. [Link]

-

Merck Index. (n.d.). N,N-Dimethylformamide. [Link]

-

Chitanda, J. M., et al. (2009). N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1565. [Link]

-

Wikipedia. (2024). N-Methylformamide. [Link]

-

Organic Chemistry Portal. (n.d.). Dimethylformamide (DMF). [Link]

-

Stenutz. (n.d.). N,N-diethylformamide. [Link]

-

US EPA. (n.d.). Substance Registry Services. [Link]

-

NIST. (n.d.). N-Ethylformamide. [Link]

-

Organic Syntheses. (n.d.). A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). [Link]

-

NIST. (n.d.). Hexane, 2,4,4-trimethyl-. [Link]

-

PubChem. (n.d.). Formamide, N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-4-piperidinyl)-. [Link]

-

NIST. (n.d.). Hexane, 2,2,4-trimethyl-. [Link]

Sources

- 1. This compound | CAS 6784-26-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(2,6-Diisopropylphenyl)formamide toluene 0.33-solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

CAS number and identifiers for N-(2,4,6-Trimethylphenyl)formamide

Identification, Physiochemical Behavior, and Synthetic Utility

Executive Summary & Chemical Identity[1][2]

N-(2,4,6-Trimethylphenyl)formamide (also known as N-Mesitylformamide) is a critical intermediate in the synthesis of sterically demanding ligands, particularly N-heterocyclic carbenes (NHCs) and isocyanides used in organometallic catalysis. Its utility is defined by the mesityl group's steric bulk, which provides kinetic stabilization to downstream metal complexes.

Unlike simple amides, the physiochemical behavior of this molecule is dominated by the "ortho-effect" of the 2,6-methyl groups, which restricts rotation around the N-Aryl bond and forces the amide moiety out of planarity with the aromatic ring.

Core Identifiers

| Identifier Type | Value | Notes |

| CAS Registry Number | 6784-26-5 | Primary identifier.[1][2] |

| IUPAC Name | This compound | |

| Synonyms | N-Mesitylformamide; Formylmesidine; 2',4',6'-Trimethylformanilide | |

| PubChem CID | 4415064 | |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| SMILES | CC1=CC(=C(C(=C1)C)NC=O)C | |

| InChI Key | QNEZBLSIMQMUHQ-UHFFFAOYSA-N |

Physiochemical Properties & Structural Analysis

To successfully handle and characterize N-Mesitylformamide, researchers must understand its solid-state behavior and solubility profile.

-

Physical State: White to off-white crystalline solid.

-

Melting Point: 179–183 °C.[2]

-

Technical Insight: The relatively high melting point (compared to the liquid precursor 2,4,6-trimethylaniline) serves as an excellent initial purity indicator. A depressed melting point (<175 °C) usually indicates incomplete formylation or retained solvent.

-

-

Solubility: Soluble in DMSO, DMF, methanol, and hot ethanol. Sparingly soluble in non-polar hydrocarbons (hexane).

-

Structural Conformation:

-

X-ray crystallography reveals that the amide plane is rotated approximately 68° relative to the aromatic ring plane [1].[3][4]

-

Causality: This non-planar conformation is forced by the steric clash between the formyl oxygen/hydrogen and the ortho-methyl groups. This lack of planarity inhibits

-conjugation between the nitrogen lone pair and the aromatic ring, making the nitrogen slightly more nucleophilic than in unhindered anilides.

-

Synthetic Methodology

The synthesis of N-Mesitylformamide is a robust nucleophilic acyl substitution. While many protocols exist, the direct formylation using formic acid is preferred for its atom economy and ease of purification.

Protocol: Formylation of 2,4,6-Trimethylaniline

Reaction Overview:

Reagents:

-

2,4,6-Trimethylaniline (Mesidine) [CAS: 88-05-1][5]

-

Formic Acid (98%)

-

Toluene (Solvent/Azeotrope agent)

Step-by-Step Workflow:

-

Charging: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,4,6-trimethylaniline (1.0 equiv) in Toluene (approx. 5 mL per gram of amine).

-

Addition: Add Formic acid (1.2 – 1.5 equiv) slowly at room temperature.

-

Expert Note: An exotherm is expected due to the acid-base neutralization (forming the formate salt initially).

-

-

Dehydration (The Critical Step): Heat the mixture to reflux. The reaction proceeds via the thermal dehydration of the ammonium formate salt.

-

Monitoring: Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 2–4 hours).

-

-

Isolation:

-

Cool the reaction mixture to room temperature. The product, N-Mesitylformamide, often crystallizes directly from the toluene solution due to its high melting point and lower solubility in cold toluene.

-

Filter the solid.[6]

-

Wash with cold hexanes to remove unreacted amine.

-

-

Purification: Recrystallization from hot ethanol or a Toluene/Hexane mixture if the melting point is below 178 °C.

Self-Validating Check:

-

¹H NMR (CDCl₃): Look for the distinct formyl proton signals. Due to restricted rotation (cis/trans isomerism of the amide bond), you may observe rotamers.

-

Cis-isomer: ~8.0 ppm (broad d).

-

Trans-isomer: ~8.3 ppm (broad d).

-

Key Indicator: The disappearance of the amine NH₂ broad singlet (approx. 3.5 ppm) confirms conversion.

-

Downstream Synthetic Utility

The primary application of N-Mesitylformamide is as the immediate precursor to Mesityl Isocyanide (CN-Mes) , a vital ligand for transition metal catalysis (e.g., Grubbs catalysts, gold catalysis).

Pathway Visualization

The following diagram illustrates the synthetic flow from the aniline precursor to the isocyanide ligand, highlighting the critical dehydration step.

Figure 1: Synthetic trajectory of N-Mesitylformamide toward organometallic ligands.

Safety and Handling (SDS Summary)

While N-Mesitylformamide is not classified as highly toxic, standard laboratory safety protocols for amides should be observed.

-

GHS Classification:

-

Handling Precautions:

-

Avoid inhalation of dust. The compound is a fine solid and can easily become airborne.

-

Use in a fume hood, especially during the synthesis phase where formic acid vapors or toluene fumes are present.

-

-

Storage: Store at room temperature in a dry place. It is chemically stable but hygroscopic behavior has been noted in impure samples.

References

-

Landman, M., van der Westhuizen, B., Bezuidenhout, D. I., & Liles, D. C. (2011). This compound.[3][7][8] Acta Crystallographica Section E: Structure Reports Online, 67(1), o120.

-

Source: [Link]

-

- Sigma-Aldrich. (2023). Product Specification: this compound.

-

PubChem. (2023). Compound Summary: this compound (CID 4415064).[7] National Library of Medicine.

-

Organic Syntheses. (2008). Synthesis of N,N'-Dimesitylethylenediimine (Related Mesityl Chemistry). Org. Syn. Coll. Vol. 10.

-

Source: [Link]

-

Sources

- 1. m.biomart.cn [m.biomart.cn]

- 2. This compound 97 6784-26-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 8. This compound | CAS 6784-26-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Synthesis Pathways for N-Mesitylformamide from Mesidine

Executive Summary

N-Mesitylformamide (N-(2,4,6-trimethylphenyl)formamide) is a critical intermediate in organic synthesis, most notably serving as the immediate precursor to N-mesityl isocyanide , which is subsequently used to synthesize IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), a ubiquitous N-heterocyclic carbene (NHC) ligand in organometallic catalysis (e.g., Grubbs II catalyst).[1][2][3][4][5]

This guide details three distinct synthesis pathways selected for their operational reliability and mechanistic diversity. Unlike simple anilines, mesidine (2,4,6-trimethylaniline) presents significant steric hindrance at the ortho positions. Standard protocols must be adapted to overcome this kinetic barrier while preventing the formation of side products.

Part 1: Chemical Context & Steric Analysis

The conversion of mesidine to N-mesitylformamide involves the nucleophilic attack of the amine nitrogen onto a formyl electrophile.

The "Mesityl Effect"

The two ortho-methyl groups on the mesidine ring create a "picket fence" steric environment. This has two consequences:

-

Reduced Nucleophilicity: The amine nitrogen is sterically crowded, slowing the initial attack on bulky electrophiles.

-

Restricted Rotation (Rotamers): Once formed, the amide bond exhibits high rotational barriers (

). In solution (

Mechanistic Strategy

To drive this reaction to completion, we must either:

-

Method A (Kinetic): Use a highly reactive "supersized" electrophile (Acetic Formic Anhydride) to overcome the steric barrier at low temperature.

-

Method B (Thermodynamic): Use high heat and azeotropic water removal to drive the equilibrium forward (Le Chatelier’s principle).

Part 2: Synthesis Pathways

Pathway 1: The Kinetic Standard (Acetic Formic Anhydride)

Best for: Laboratory scale (<50g), high purity, mild conditions.

This method utilizes Acetic Formic Anhydride (AFA) generated in situ.[6][7][8] AFA is a mixed anhydride where the formyl carbon is significantly more electrophilic than the acetyl carbon, ensuring high chemoselectivity (formylation > acetylation).

Reaction Scheme (DOT Visualization)

Caption: Kinetic pathway utilizing in-situ generated Acetic Formic Anhydride (AFA) to overcome steric hindrance.

Experimental Protocol

-

Reagent Prep: In a flame-dried flask, combine Formic Acid (98%, 1.2 equiv) and Acetic Anhydride (1.0 equiv) .

-

Activation: Stir at 55–60 °C for 2 hours, then cool to 0 °C . This generates the AFA reagent.[6][7]

-

Addition: Dissolve Mesidine (1.0 equiv) in anhydrous THF (0.5 M concentration). Add this solution dropwise to the cold AFA mixture.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexanes 3:7).

-

Quench: Quench with saturated

until gas evolution ceases. -

Workup: Extract with

( -

Purification: Recrystallization from Hexanes/EtOAc or sublimation.

Why this works: The formyl group in AFA is less sterically hindered and more electron-deficient than the acetyl group, directing the attack exclusively to the formyl carbon despite the bulk of the mesidine.

Pathway 2: The Thermodynamic Approach (Azeotropic Reflux)

Best for: Large scale (>100g), industrial application, cost-efficiency.

This method relies on the direct condensation of formic acid and mesidine. Because the equilibrium constant is near unity, water must be physically removed to drive the reaction.

Experimental Protocol

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add Mesidine (1.0 equiv) , Formic Acid (85% aq., 1.5 equiv) , and Toluene (5 mL per gram of amine).

-

Reflux: Heat to vigorous reflux (

). Water (from the reagent and the reaction) will azeotrope with toluene and collect in the trap. -

Completion: Continue reflux until water evolution ceases (typically 4–6 hours).

-

Isolation: Cool the mixture. The product may crystallize directly from toluene upon cooling. If not, concentrate the solvent in vacuo to obtain the solid.

Critical Control Point: Use 85% formic acid initially; the water helps solubilize the formate salt before dehydration begins. Toluene is essential as the entrainer.

Pathway 3: Catalytic Transamidation (Green Chemistry)

Best for: Sustainability, avoiding corrosive acids.

This pathway utilizes Ethyl Formate as the formyl source with a Lewis Acid catalyst (Zinc Oxide), avoiding the generation of acidic waste.

Experimental Protocol

-

Mixture: Combine Mesidine (10 mmol) , Ethyl Formate (excess, solvent/reagent) , and ZnO (10 mol%) .

-

Reaction: Reflux (

) for 12–16 hours. -

Workup: Filter the catalyst (ZnO can be reused). Concentrate the filtrate.

-

Purification: The residue is often pure enough for use; otherwise, recrystallize.

Part 3: Characterization & Data Analysis[9]

The defining feature of N-mesitylformamide analysis is the observation of rotamers . Due to the steric bulk, the

NMR Spectroscopic Profile ( NMR, )

| Feature | Cis-Rotamer (Minor) | Trans-Rotamer (Major) | Notes |

| Formyl Proton (-CHO) | Often appears as broad doublets or singlets depending on resolution. | ||

| Amade Proton (-NH) | Broad singlet, variable | Broad singlet, variable | Often typically around 7.5–9.0 ppm. |

| Ortho-Methyls | Distinct singlet | Distinct singlet | The magnetic environment differs due to proximity to carbonyl oxygen vs. hydrogen. |

| Aromatic Protons | Often overlap. |

Interpretation: Do not mistake the double set of peaks for impurities. Heating the NMR sample to

Comparison of Pathways

| Metric | Pathway 1 (AFA) | Pathway 2 (Dean-Stark) | Pathway 3 (ZnO/EtFormate) |

| Yield | 92–98% | 85–90% | 75–85% |

| Atom Economy | Low (Acetic acid waste) | High (Water waste) | Moderate (Ethanol waste) |

| Time | Fast (4h) | Medium (6–8h) | Slow (12–16h) |

| Scalability | Low (Exothermic) | High | Medium |

Part 4: Safety & Handling

Mesidine Specifics

-

Toxicity: Like many anilines, mesidine is toxic by inhalation and skin contact. It acts as a blood agent, potentially causing methemoglobinemia (oxidation of hemoglobin).

-

Signs of Exposure: Cyanosis (blue lips/fingernails), headache, dizziness.

-

PPE: Double nitrile gloves and a fume hood are mandatory.

Reagent Hazards

-

Formic Acid: Corrosive and generates Carbon Monoxide (CO) upon dehydration/decomposition. Ensure reaction vessels are vented to a scrubber or hood exhaust.

-

Acetic Formic Anhydride: Unstable above

.[9] Do not store. Prepare fresh and use immediately. Decomposition releases CO gas, which can pressurize sealed vessels.

References

-

Strazzolini, P., et al. "Acetic Formic Anhydride: A Review of its Preparation and Application." Tetrahedron, 1990. Link (Foundational text on AFA mechanism).

-

Arduengo, A. J., et al. "A stable crystalline carbene." Journal of the American Chemical Society, 1991. Link (Establishes N-mesitylformamide as the precursor for IMes).

-

Hajra, A., et al. "Zinc Oxide as a Recyclable Catalyst for N-Formylation of Amines." Green Chemistry Letters and Reviews, 2008. Link (Source for Pathway 3).

-

Gerzon, K., et al. "The Formylation of Amines." Organic Reactions, 2011. Link (General review of formylation strategies).

-

Organic Syntheses, Coll. Vol. 6. "Acetic Formic Anhydride."[5][6][10] Organic Syntheses, 1988. Link (Standard protocol for AFA preparation).

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Synthesis and Reactivity of Lewis-Base-Supported Terminal Thorium Imido Metallocene, (η5‑C5Me5)2ThN(p‑tolyl)(dmap)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

Methodological & Application

Application Notes & Protocols: N-(2,4,6-Trimethylphenyl)formamide in Catalysis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of N-Aryl Formamides in Homogeneous Catalysis

In the vast landscape of ligand design for transition metal catalysis, N-aryl formamides represent a class of molecules with underexplored potential. While structurally simple, the combination of a planar amide moiety and a tunable N-aryl group offers unique steric and electronic properties. This guide focuses on N-(2,4,6-Trimethylphenyl)formamide, a derivative distinguished by the sterically demanding mesityl group. The presence of ortho-methyl groups on the aryl ring forces the formamide group to rotate out of the plane of the ring, creating a distinct three-dimensional architecture. This steric hindrance can be leveraged to influence the coordination sphere of a metal catalyst, potentially enhancing reactivity and selectivity in key organic transformations.

This document provides a technical overview and detailed protocols for the application of this compound in palladium-catalyzed reactions. We will explore its role as a transformable directing group in C-H activation and discuss its potential as a ligand in cross-coupling reactions, drawing on established principles of catalyst design.

Part 1: Application as a Transformable Directing Group in C(sp²)–H Arylation

A significant application of N-aryl formamides is their use as directing groups in transition-metal-catalyzed C-H functionalization. The formamide group can coordinate to a metal center, positioning it for the selective activation of an ortho C-H bond on the aryl ring. A key advantage of the formamide moiety is its utility as a "transformable" directing group, meaning it can be easily converted into other valuable functional groups post-reaction[1].

Mechanistic Rationale

The catalytic cycle for the palladium-catalyzed ortho-arylation of a formanilide is depicted below. The cycle is initiated by the coordination of the formamide's oxygen atom to the palladium(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the ortho-arylated product and regenerates the active palladium catalyst. The bulky N-(2,4,6-trimethylphenyl) group can play a crucial role in promoting the reductive elimination step, which is often rate-limiting in cross-coupling reactions[2].

Sources

Troubleshooting & Optimization

Purification methods for N-Mesitylformamide: Recrystallization vs Chromatography

[Technical Support Center]

Welcome to the technical support resource for the purification of N-Mesitylformamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) for the two primary purification methods: recrystallization and column chromatography. As Senior Application Scientists, we provide not just protocols, but the rationale behind our recommendations to empower you to make informed decisions in your laboratory work.

Choosing Your Purification Path: Recrystallization vs. Chromatography

The choice between recrystallization and chromatography for purifying N-Mesitylformamide depends on several factors, including the nature and quantity of impurities, the desired final purity, and available resources. This guide will help you navigate this decision and troubleshoot common issues encountered with each technique.

Diagram 1: Decision-Making Workflow

Removing impurities from crude N-(2,4,6-Trimethylphenyl)formamide

This guide functions as a specialized Technical Support Center for researchers working with N-(2,4,6-Trimethylphenyl)formamide (also known as N-Mesitylformamide ; CAS: 6784-26-5).[1]

It is structured to address specific failure points in synthesis and purification, moving from diagnostic triage to advanced purification protocols.

Status: Active Ticket Subject: Removal of Impurities & Structural Validation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: Diagnostic Triage (Read This First)[1]

Before attempting further purification, you must distinguish between chemical impurities and intrinsic structural phenomena . Users frequently discard pure product believing it to be contaminated due to the "Rotamer Effect."[1]

Q1: My NMR spectrum shows doubled peaks (e.g., two methyl singlets, two carbonyl peaks). Is my product contaminated?

Diagnosis: Likely False Positive .[1] Technical Explanation: N-Mesitylformamide exhibits restricted rotation around the C(O)-N bond due to the steric bulk of the ortho-methyl groups on the mesityl ring.[1] This forces the molecule into two distinct conformers (rotamers): cis and trans (relative to the oxygen and the aryl ring).[1]

-

Observation: At room temperature, the interconversion is slow on the NMR timescale, resulting in two sets of signals (often in a ~2:1 to 3:1 ratio).[1]

-

Validation Protocol: Run a Variable Temperature (VT) NMR experiment. Heat the sample to 80°C or 100°C in DMSO-d6 or Toluene-d8.[1]

-

Result: If the peaks coalesce into single sharp signals, your product is pure.

-

Result: If peaks remain distinct, you have a chemical impurity.

-

Q2: My product is a yellow/brown oil, but literature says it should be a solid.

Diagnosis: Trace Solvent / Oxidation Impurity. Technical Explanation: Pure N-Mesitylformamide is a white to off-white crystalline solid (MP: 179–183 °C).[1]

-

Yellow Color: Caused by oxidation of residual starting material (2,4,6-trimethylaniline), which forms colored diazo or quinone-like species even at ppm levels.[1]

-

Oil State: The presence of small amounts of solvent (DCM, Toluene) or unreacted aniline depresses the melting point, keeping the amide in a supercooled liquid state.[1]

Part 2: Purification Decision Tree

Use the following logic flow to determine the correct protocol for your specific situation.

Figure 1: Strategic workflow for diagnosing and purifying N-mesitylformamide.[1]

Part 3: Execution Protocols

Protocol A: Acid-Base Extraction (Primary Cleanup)

Target: Removal of unreacted 2,4,6-trimethylaniline (Starting Material).[1]

Mechanism: The aniline is basic (

Reagents:

-

Saturated NaHCO₃[1]

Step-by-Step:

-

Dissolution: Dissolve the crude oil/solid in DCM (10 mL per gram of crude).

-

Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (

mL).[1] -

Neutralization: Wash the organic layer with Saturated NaHCO₃ (

mL) to remove residual acid.[1] -

Drying: Wash with Brine (

), dry over anhydrous -

Result: You should now have a solid or semi-solid.[1] If still colored/oily, proceed to Protocol B.

Protocol B: Recrystallization (High Purity Polish)

Target: Removal of trace oxidation products and isomers.[1] Reference Standard: Adapted from Organic Syntheses (Fleming et al.) [1].

Solvent System: Isopropyl Alcohol (IPA).[1]

| Parameter | Specification |

| Solvent | Isopropyl Alcohol (2-Propanol) |

| Ratio | ~2.0 - 2.5 mL solvent per 1.0 g crude |

| Dissolution Temp | 60°C - 80°C (Hot) |

| Crystallization Temp | 22°C (Room Temp) to 4°C |

| Expected Yield | 50-70% |

Step-by-Step:

-

Setup: Place crude solid in an Erlenmeyer flask with a magnetic stir bar.

-

Dissolution: Add Isopropyl Alcohol (start with 2 mL/g). Heat to 60°C with stirring until fully dissolved.

-

Troubleshooting: If the solution is dark brown, add a spatula tip of Activated Charcoal, stir for 5 mins at 60°C, and filter hot through Celite.

-

-

Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2–3 hours). Do not rush this step; rapid cooling traps impurities.

-

Harvest: If crystals form, cool further in an ice bath (0–4°C) for 30 minutes.

-

Filtration: Filter the off-white needles using a Buchner funnel. Wash the cake with cold IPA (

). -

Drying: Dry under high vacuum to remove lattice-bound solvent.[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Column Chromatography instead? A: Yes, but it is often unnecessary and resource-intensive for simple amides.[1]

-

If you must: Use Silica Gel.[1]

-

Eluent: 20% to 40% Ethyl Acetate in Hexanes.[1]

-

Note: The amide is polar.[1][5] Ensure you flush the column well.[1]

Q: Why is my yield low after acid wash? A: Check your aqueous layers. N-Mesitylformamide has limited water solubility, but if you used a very large volume of water or a highly polar co-solvent (like THF), some product might have partitioned into the aqueous phase.[1] Back-extract the acidic aqueous layer with DCM once to recover any lost product.[1]

Q: The solid is "gummy" after recrystallization. A: This indicates "oiling out" (phase separation before crystallization).[1]

-

Fix: Re-dissolve in the hot solvent and add a "seed crystal" of pure product if available. Alternatively, add a drop of hexane (anti-solvent) at the cloud point to induce nucleation.[1]

References

-

Fleming, F. F., et al. (2015).[1] Synthesis of the Isocyanide Building Block Asmic, anisylsulfanylmethylisocyanide.[6] Organic Syntheses, 92, 147-160. (Specifically Note 12 regarding N-mesitylformamide purification).

-

[1]

-

-

Landman, M., et al. (2011).[1] this compound.[1][7][8][9] Acta Crystallographica Section E, E67, o120. (Confirming structural data and rotameric bond angles).

-

Sigma-Aldrich.[1][8][10] (n.d.). Product Specification: this compound.[1][7][8][9] (Melting point verification: 179-183°C).[1][8][10]

-

[1]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. rsc.org [rsc.org]

- 4. N-METHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | CAS 6784-26-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. N-(2,4,6-三甲基苯基)甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(2,4,6-三甲基苯基)甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: N-Formylmesidine Production

Welcome to the technical support center for the synthesis and scale-up of N-Formylmesidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of N-Formylmesidine.

Introduction to N-Formylmesidine Synthesis

N-Formylmesidine, or N-(2,4,6-trimethylphenyl)formamide, is an important building block in organic synthesis. Its production typically involves the formylation of mesidine (2,4,6-trimethylaniline). The steric hindrance presented by the two ortho-methyl groups on the aniline ring of mesidine can significantly impact the reaction kinetics and impurity profile, posing unique challenges during scale-up.

This guide will focus on the most common synthetic routes and address the specific issues that may arise, providing a logical framework for troubleshooting and process optimization.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that may be encountered during the synthesis of N-Formylmesidine, presented in a question-and-answer format.

Low Conversion of Mesidine

Question: My formylation reaction is showing low conversion of mesidine to N-Formylmesidine, even with extended reaction times. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in the formylation of a sterically hindered aniline like mesidine is a frequent challenge. The bulky methyl groups at the ortho positions impede the approach of the formylating agent to the nitrogen atom. Several factors could be contributing to this issue:

-

Inadequate Reagent Reactivity: The choice of formylating agent is critical. For sterically hindered amines, a more reactive formylating agent or harsher reaction conditions may be necessary.

-

Formic Acid: While being a common and economical choice, its reactivity might be insufficient on its own. The use of a catalyst or conversion of formic acid to a more reactive species is often required.[1][2][3]

-

Vilsmeier Reagent (from DMF/POCl₃): This is a powerful formylating agent, but its bulkiness can also be a limiting factor with highly hindered substrates.[4][5][6][7][8]

-

-

Suboptimal Reaction Temperature: Formylation reactions are often temperature-dependent. Insufficient heat may lead to slow reaction rates. Conversely, excessively high temperatures can promote side reactions and degradation. A careful optimization of the reaction temperature is crucial. For instance, some solvent-free formylations of anilines with formic acid are conducted at around 60-70°C.[3]

-

Catalyst Inefficiency or Deactivation: If using a catalytic method (e.g., with metal catalysts or acid catalysts), the catalyst might not be active enough or could be deactivated by impurities in the starting materials or solvent.[1][2]

Troubleshooting Steps & Experimental Protocols:

-

Reaction Condition Optimization:

-

Temperature Screening: Perform small-scale experiments at varying temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and impurity formation.

-

Concentration Adjustment: While seemingly counterintuitive, in some cases, slightly lower concentrations can prevent side reactions like dimerization or polymerization, which might consume starting material.

-

-

Enhancing Formic Acid Reactivity:

-

Protocol: Formylation using Formic Acid with a Catalyst:

-

To a stirred solution of mesidine (1 equivalent) in a suitable solvent (e.g., toluene or solvent-free), add the catalyst (e.g., 10 mol% indium or zinc-based catalyst).[1][2]

-

Add formic acid (1.5-2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to the optimized temperature (e.g., 70°C) and monitor the progress by TLC or HPLC.[1]

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine to remove the catalyst and excess formic acid.

-

-

-

Alternative Formylating Agents:

Formation of Impurities

Question: I am observing significant impurity peaks in my crude N-Formylmesidine. What are the likely side products and how can I minimize their formation?

Answer:

Impurity generation is a major concern during scale-up. For the formylation of mesidine, several side reactions can occur:

-

Di-formylation: Although sterically less favorable on the nitrogen, formylation on the aromatic ring is a possibility, especially with highly reactive formylating agents like the Vilsmeier reagent. However, for N-formylation, this is less common. More likely is the formation of di-formylated products if there are other reactive sites. In the context of the Duff reaction on phenols, di-formylation is a known issue when multiple ortho positions are available.[9]

-

Unreacted Starting Material: As discussed in the previous section, incomplete conversion will lead to the presence of mesidine in the final product.

-

Degradation Products: At elevated temperatures, both the starting material and the product can degrade. The stability of formamides can be an issue, though they are generally more stable to hydrolysis than esters.[10][11][12]

-

Side products from the formylating agent: For example, in the Eschweiler-Clarke reaction, which is primarily for methylation, side products can arise from the complex reaction mechanism if not properly controlled for formylation.[13][14][15][16][17]

Troubleshooting and Prevention Strategies:

| Impurity | Potential Cause | Mitigation Strategy |

| Unreacted Mesidine | Incomplete reaction due to steric hindrance or suboptimal conditions. | Optimize reaction temperature, time, and reagent stoichiometry. Consider a more reactive formylating agent or a suitable catalyst. |

| Ring Formylation Products | Use of a highly reactive electrophilic formylating agent (e.g., Vilsmeier reagent) under harsh conditions. | Employ milder formylating agents like formic acid with a catalyst. Optimize reaction conditions to favor N-formylation. |

| Polymerization/Resin Formation | High temperatures and/or acidic conditions, particularly with formaldehyde-based reagents.[9] | Maintain the lowest effective reaction temperature and minimize reaction time.[9] |

| Hydrolysis Product (Mesidine) | Presence of water during workup or storage, especially under acidic or basic conditions. | Ensure anhydrous conditions during the reaction and perform a neutral workup. Store the final product in a dry environment. |

Logical Workflow for Minimizing Impurities:

Caption: Troubleshooting workflow for impurity reduction.

Purification Challenges

Question: I am struggling to purify N-Formylmesidine to the desired level (>99%). What are the recommended purification methods for large-scale production?

Answer:

Purifying N-Formylmesidine can be challenging due to the potential for co-elution with structurally similar impurities, such as unreacted mesidine.

-

Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds. The key is to identify a suitable solvent system where the solubility of N-Formylmesidine and its impurities differs significantly with temperature.

-

Solvent Screening: A systematic screening of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) is recommended.

-

-

Column Chromatography: While highly effective at the lab scale, traditional column chromatography can be expensive and time-consuming for large quantities. However, it can be a valuable tool for removing stubborn impurities. For industrial scale, techniques like flash chromatography with optimized solvent gradients are more practical.

-

Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an option, although the relatively high melting point of N-Formylmesidine might make this less practical.

Protocol: Recrystallization of N-Formylmesidine

-

Dissolve the crude N-Formylmesidine in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

-

If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the mixture in an ice bath to maximize the yield.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the purified N-Formylmesidine under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most promising and green synthetic route for N-Formylmesidine on a large scale?

The use of formic acid as both a reagent and a solvent, potentially with a recyclable catalyst, is a very attractive green approach.[3] This method avoids the use of toxic reagents like POCl₃ and halogenated solvents. Another promising avenue is the catalytic N-formylation using carbon dioxide as a C1 source, which is an area of active research for sustainable chemistry.[18]

Q2: How can I monitor the progress of the formylation reaction effectively?

High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the reaction. It allows for the quantification of the starting material, product, and any major impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. A suitable mobile phase for both techniques would typically be a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate or isopropanol.

Q3: What are the key safety precautions to consider during the scale-up of N-Formylmesidine production?

-

Vilsmeier-Haack Reaction: POCl₃ is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quench step can be highly exothermic and should be done slowly and with cooling.

-

High Temperatures: Reactions at elevated temperatures should be conducted with appropriate engineering controls to prevent solvent splashing and ensure uniform heating.

-

Mesidine Toxicity: Mesidine (2,4,6-trimethylaniline) is a toxic compound and should be handled with care.[19][20][21]

Q4: What are the typical analytical methods for final product characterization and purity assessment?

-

Purity: HPLC with UV detection is the standard method for determining the purity of the final product.

-

Identity Confirmation:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

-

Visualizing the Synthetic Pathway

Caption: General synthetic route to N-Formylmesidine.

References

-

Stabile, P., & Antunes, A. (2010). Formylation of Amines. Molecules, 15(12), 9219-9244. [Link]

-

Wikipedia. (2023). Eschweiler–Clarke reaction. In Wikipedia. [Link]

-

Kumar, A., & Akula, M. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic-chemistry.org. [Link]

-

Reddit. (2022, October 1). Aryl formylation strategies ? r/OrganicChemistry. [Link]

-

Kumar, A., & Akula, M. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

-

Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistrysteps.com. [Link]

-

Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4041-4050. [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Nrochemistry.com. [Link]

-

YouTube. (2025, October 13). Eschweiler-Clarke reaction. [Link]

-

PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. [Link]

-

MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

-

PubMed Central. (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. [Link]

-

Royal Society of Chemistry. (2015). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. [Link]

-

PubMed. (1984). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. [Link]

-

OEHHA. (2011). 2,4,6-Trimethylaniline and Its Salts. [Link]

-

PubMed. (1998). Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides. [Link]

- Google Patents. (2004). Process for producing N-formylamino acid and use thereof.

-

Wikipedia. (n.d.). 2,4,6-Trimethylaniline. In Wikipedia. [Link]

-

The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

-

PubMed. (1983). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

-

Royal Society of Chemistry. (1982). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. [Link]

-

Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. [Link]

-

LookChem. (n.d.). 2,4,6-Trimethylaniline 88-05-1 wiki. [Link]

-

PubMed Central. (2017). Biosimilarity under stress: A forced degradation study of Remicade® and Remsima™. [Link]

-

PubMed Central. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. [Link]

-

PubMed Central. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

- Google Patents. (1996).

- Google Patents. (2005). Synthesis of N-vinyl formamide.

-

ResearchGate. (2025). Development of an analytical method for the determination and quantification of n-nitrosodimethylamine in olmesartan by HPLC-MS/MS | Request PDF. [Link]

-

Royal Society of Chemistry. (2023). Ni–N synergy enhanced the synthesis of formic acid via CO2 hydrogenation under mild conditions. [Link]

-

PubMed. (2022). Electrochemical Upgrading of Formic Acid to Formamide via Coupling Nitrite Co-Reduction. [Link]

-

ResearchGate. (2025). Gram-scale study on the formylation of N-methylaniline with CO2. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 12. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. oehha.ca.gov [oehha.ca.gov]

- 20. 2,4,6-Trimethylaniline - Wikipedia [en.wikipedia.org]

- 21. guidechem.com [guidechem.com]

Overcoming steric hindrance effects in N-Mesitylformamide reactions

Topic: Troubleshooting N-Mesitylformamide Reactions

Ticket Category: Steric Hindrance & Nucleophilic Acyl Substitution Support Tier: Level 3 (Senior Scientist)

Welcome to the Mesityl Chemistry Solutions Hub.

You are likely here because the 2,4,6-trimethylphenyl (mesityl) group is "breaking" your standard amide protocols. This is not user error; it is a fundamental thermodynamic and kinetic barrier caused by the "Mesityl Wall" —the steric blockade created by the two ortho-methyl groups flanking the nitrogen atom.

This guide treats your synthesis and analysis issues as technical support tickets. Select the case below that matches your current failure mode.

Case #101: Synthesis Failure (Low Yield/No Reaction)

User Complaint: "I refluxed mesitylamine in formic acid for 24 hours. TLC shows mostly starting material, and the yield is <30%."

The Root Cause: Nucleophilic Approach Vector

In standard amidation, the amine nitrogen must attack the carbonyl carbon of the formic acid.[1] For mesitylamine, the ortho-methyl groups create a "picket fence" around the nitrogen lone pair.

-

Standard Formic Acid Reflux: The activation energy is too high because the transition state is crowded.

-

Thermal Decomposition: Extended reflux often degrades the reagents before the amide forms.

The Protocol Fix: The "Activated Anhydride" Bypass

You must switch from a thermodynamic approach (heating) to a kinetic approach using a "Super-Electrophile." We recommend Acetic Formic Anhydride (AFA) generated in situ.[1][2]

The Logic: AFA is significantly more electrophilic than formic acid. It presents a "smaller" target (the formyl group) that is highly activated by the acetate leaving group.

Step-by-Step Protocol (The AFA Method):

-

Activation (In Situ):

-

Addition:

-

Dissolve your Mesitylamine (1.0 equiv) in dry THF or DCM.

-

Add the amine solution dropwise to the cold AFA mixture.

-

Why? Adding amine to the anhydride prevents acetylation (attacking the wrong carbonyl). The formyl group is more electrophilic and less hindered than the acetyl group.[1]

-

-

Reaction:

-

Quench:

-

Quench with saturated

to destroy excess anhydride. Extract with DCM.

-

Data Comparison:

| Method | Reagent | Temp | Time | Typical Yield |

| Standard | Formic Acid (Neat) | 110°C (Reflux) | 24–48 h | 30–50% |

| Recommended | Acetic Formic Anhydride | 0°C | 2–4 h | 92–98% |

Case #102: Reactivity Failure (Dehydration to Isocyanide)

User Complaint: "I'm trying to make Mesityl Isocyanide for a multicomponent reaction. The Burgess reagent failed, and the carbylamine reaction (CHCl3/KOH) is a mess."

The Root Cause: The Shielded Carbonyl

To convert the formamide to an isocyanide (

The Protocol Fix: The POCl3/Base Assault

You need a small, aggressive dehydrating agent. Phosphorus Oxychloride (

Step-by-Step Protocol:

-

Setup:

-

Dissolve N-Mesitylformamide (1.0 equiv) in dry DCM (0.5 M concentration).

-

Add Triethylamine (

, 3.0 equiv) or Diisopropylamine. -

Cool to -5°C to 0°C (Ice/Salt bath).

-

-

Dehydration:

-

Add

(1.1 equiv) dropwise over 20 minutes. -

Critical: Do not let the temperature rise above 5°C during addition. Exotherms can lead to polymerization.

-

-

Completion:

-

Stir at 0°C for 1 hour.

-

Monitor: The reaction is usually fast.[1]

-

-

Quench (The Danger Zone):

-

Pour the mixture into a rapidly stirring solution of

(aq) at 0°C. -

Note: Isocyanides are acid-sensitive. The quench must remain basic (

).

-

Case #103: Analytical "Ghosting" (NMR Splitting)

User Complaint: "My proton NMR is dirty. I see two sets of peaks for the methyl groups (ratio 3:1 or 4:1). I recrystallized twice, but the 'impurity' remains."

The Root Cause: Rotational Isomerism (Atropisomerism)

This is not an impurity. You are observing Rotational Isomers (Rotamers) .

Amide bonds have partial double-bond character (

-

Trans-isomer (Major): The carbonyl oxygen is anti to the bulky mesityl ring (minimizing steric clash).

-

Cis-isomer (Minor): The carbonyl oxygen is on the same side as the mesityl ring.

The Diagnostic Fix: Variable Temperature (VT) NMR

Do not discard your product. Validate the purity using physics.

Validation Protocol:

-

Take a standard

NMR at 25°C . Note the two sets of peaks. -

Heat the NMR probe to 80°C or 100°C (use DMSO-

or Toluene- -

Result: As thermal energy overcomes the rotational barrier, the two peaks will broaden and coalesce into a single sharp peak.

-

If they coalesce: It is pure N-Mesitylformamide.

-

If they remain distinct: You actually have an impurity.

-

Visualizing the Problem & Solution

The following diagram illustrates the "Mesityl Blockade" and the decision logic for synthesis.

Caption: Logical workflow for overcoming steric hindrance in synthesis and validating purity via VT-NMR.

References & Authoritative Sources

-

Synthesis of Hindered Formamides (AFA Method):

-

Dehydration to Isocyanides (POCl3 Method):

-

Rotational Barriers in Amides:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jetir.org [jetir.org]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chimia.ch [chimia.ch]

- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. html.rhhz.net [html.rhhz.net]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. homepages.gac.edu [homepages.gac.edu]

- 10. chemistry.montana.edu [chemistry.montana.edu]

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of N-(2,4,6-Trimethylphenyl)formamide

Here is a comprehensive comparative guide for the 1H NMR interpretation of N-(2,4,6-Trimethylphenyl)formamide.

Content Type: Technical Comparison & Analysis Subject: this compound (N-Formylmesidine) Alternative Comparison: N-Phenylformamide (Unsubstituted Analog)

Executive Summary & Core Directive

The Challenge: In drug development, bioisosteric replacement of phenyl groups with mesityl (2,4,6-trimethylphenyl) groups is a common strategy to improve metabolic stability and solubility. However, this substitution drastically alters the NMR profile due to atropisomerism and restricted rotation .

The Objective: This guide provides a definitive framework for interpreting the 1H NMR spectrum of this compound. Unlike standard amides, this molecule exhibits a "Steric Paradox" where the bulky ortho-methyl groups force a unique conformational equilibrium, often leading researchers to misidentify rotamers as impurities.

Mechanistic Insight: The Steric Paradox

To interpret the data, one must understand the physical state of the molecule in solution.

The Orthogonal Conformation

In standard N-Phenylformamide, the aromatic ring and the amide group are roughly coplanar, allowing for

-

Shielding Effects: The ring current effects on the amide protons are altered compared to planar systems.

-

Rotamer Populations: The equilibrium between the cis (Z) and trans (E) isomers is shifted significantly compared to unhindered amides.

Rotamer Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium you will observe in the NMR tube.

Figure 1: Rotameric equilibrium of N-mesitylformamide. At room temperature, the exchange is slow on the NMR time scale, resulting in two distinct sets of signals.

Comparative Analysis: N-Mesityl vs. N-Phenyl

This section compares the target molecule against the industry standard (N-Phenylformamide) to highlight the diagnostic shifts caused by the trimethyl substitution.

Chemical Shift Comparison (CDCl3, 298 K)

The following data represents the characteristic shifts. Note that values may vary slightly (±0.05 ppm) depending on concentration.

| Feature | N-Phenylformamide (Standard) | N-Mesitylformamide (Target) | Mechanistic Cause |

| Formyl Proton (-CHO) | Major: ~8.7 ppm (d)Minor: ~8.4 ppm (d) | Major: 8.00–8.15 ppm (d)Minor: 8.35–8.50 ppm (d) | Orthogonal Shielding: The mesityl ring's perpendicular orientation places the formyl proton in the shielding cone of the aromatic ring. |

| Amide Proton (-NH) | Major: ~8.8 ppm (br)Minor: ~9.3 ppm (br) | Major: 7.8–8.2 ppm (br)Minor: 9.0–9.5 ppm (br) | H-Bonding Disruption: Steric bulk prevents optimal intermolecular hydrogen bonding stacking, often shifting NH upfield. |

| Rotamer Ratio (Major:Minor) | ~1.2 : 1 (Mixed population) | ~3 : 1 to 4 : 1 (Distinct preference) | Steric Locking: The ortho-methyls destabilize the E-isomer (where the large Oxygen would clash with methyls). |

| Aromatic Protons | Multiplet (7.1–7.6 ppm) | Singlet (6.9 ppm) | Symmetry: The 2,4,6-substitution creates a plane of symmetry, simplifying the aromatic region to a clean singlet (2H). |

Solvent Effects: CDCl3 vs. DMSO-d6

Choosing the right solvent is critical for resolution.

-

CDCl3: Best for observing the distinct rotamers. Exchange is slow; peaks are sharp but may overlap.

-

DMSO-d6: Increases the rotation barrier (due to H-bonding with solvent) and often shifts the NH signal significantly downfield (>9.5 ppm). Recommended for purity assays as it separates the NH peak from the aromatic region.

Experimental Protocol: Synthesis & Validation

To ensure the NMR data corresponds to the correct entity, follow this self-validating synthesis and analysis workflow.

Synthesis (Formylation of Mesidine)

Reagents: 2,4,6-Trimethylaniline (Mesidine), Formic Acid (98%), Acetic Anhydride.

-

Activation: Mix 1.1 eq of Formic Acid and 1.0 eq of Acetic Anhydride at 0°C. Stir for 15 min to generate the active formylating agent (Acetic Formic Anhydride).

-

Addition: Add 1.0 eq of Mesidine dissolved in DCM dropwise.

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

Workup: Quench with sat. NaHCO3. Extract with DCM. Wash with brine.

-

Purification: Recrystallization from Hexanes/EtOAc (Target is a white solid).

Analytical Workflow

Figure 2: Validation workflow. The Variable Temperature (VT) step is the "Gold Standard" for distinguishing rotamers from impurities.

Detailed Spectral Assignment (Reference Data)

Solvent: CDCl3 (7.26 ppm ref) Frequency: 400 MHz

| Proton | Multiplicity | Shift (ppm) - Major Isomer | Shift (ppm) - Minor Isomer | Integration (Total) |

| -CHO | Doublet (or Broad S) | 8.05 ( | 8.42 ( | 1H |

| -NH | Broad Singlet | 7.80 - 8.10 | 9.10 - 9.40 | 1H |

| Ar-H | Singlet | 6.92 | 6.95 (overlap) | 2H |

| p-CH3 | Singlet | 2.28 | 2.29 | 3H |

| o-CH3 | Singlet | 2.21 | 2.24 | 6H |

Interpretation Key:

-

Coupling Constants (

): The trans isomer (Minor) typically displays a larger coupling constant ( -

Methyl Splitting: You will see four methyl peaks in total (2 for Major, 2 for Minor) in the 2.2–2.3 ppm range. Do not integrate these as impurities.

References

-

Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

-

Mesityl Conformation: Hanson, J. C., et al. (2004).[1] N-(2,6-Dimethylphenyl)formamide.[1] Acta Crystallographica Section E, 60(8), o1422-o1423. Link

-

Synthesis Protocol: Sheldrick, W. S., & Heeb, S. (2012). Formation and Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B, 67(4), 277. Link

-

Isomer Ratios in Ortho-Substituted Amides: Wawer, I. (1988). 13C and 1H NMR study of the barrier to internal rotation in N-formyl-o-toluidine.[2] Journal of Molecular Structure, 176, 23-29. Link

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of N-(2,4,6-Trimethylphenyl)formamide

Executive Summary

N-(2,4,6-Trimethylphenyl)formamide (also known as N-Formylmesidine) is a critical intermediate and impurity marker in the synthesis of amide-based anesthetics (e.g., Lidocaine, Mepivacaine) and a metabolite of formamidine pesticides. Its accurate identification is frequently complicated by its structural similarity to its hydrolysis product (Mesidine ) and its acetylated homolog (N-Acetylmesidine ).

This guide provides a definitive mass spectrometric comparison of N-Formylmesidine against these primary alternatives. By focusing on the mechanistic divergence between decarbonylation (loss of CO) and deketenylation (loss of

Chemical Identity & Comparative Landscape[1]

Differentiation requires a clear understanding of the structural "alternatives" likely to co-elute or appear in metabolic screens.

Table 1: Structural Comparators

| Feature | Target Analyte | Comparator A (Homolog) | Comparator B (Hydrolysis Product) |

| Common Name | N-Formylmesidine | N-Acetylmesidine | Mesidine |

| IUPAC Name | This compound | N-(2,4,6-Trimethylphenyl)acetamide | 2,4,6-Trimethylaniline |

| Formula | |||

| MW (Monoisotopic) | 163.10 Da | 177.12 Da | 135.10 Da |

| Key Structural Feature | Formyl group (-CHO) | Acetyl group ( | Primary Amine ( |

| Differentiation Challenge | Co-elutes with amine in short GC runs; isobaric interferences in low-res MS. | 14 Da mass shift; distinct neutral loss. | The "core" structure for both amides. |

Experimental Protocols

To ensure reproducibility, the following self-validating protocols for GC-MS (Electron Ionization) and LC-MS/MS (Electrospray Ionization) are recommended.

GC-MS (EI) Workflow

Objective: Generate reproducible spectral fingerprints for library matching.

-

Inlet Conditions: Splitless injection at 250°C. Rationale: High temperature prevents adsorption of the amide, but avoid >280°C to prevent thermal hydrolysis to Mesidine.

-

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Temperature Program: 60°C (1 min)

20°C/min -

Ion Source: 70 eV, 230°C.

LC-MS/MS (ESI) Workflow

Objective: Trace quantification and metabolite identification.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

Note: Avoid ammonium buffers if possible, as adducts

can complicate the low-mass region.

-

-

Gradient: 5% B to 95% B over 8 minutes.

-

Ionization: ESI Positive Mode (

). -

Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both the molecular ion and the amine fragment.

Fragmentation Analysis & Mechanism

The definitive identification of N-Formylmesidine relies on observing the specific cleavage of the amide bond.

Mechanistic Divergence

The fragmentation behavior is dictated by the stability of the mesidinium radical cation (in EI) or the protonated mesidine ion (in ESI).

-

Target (N-Formylmesidine): Undergoes Decarbonylation . The formyl group loses carbon monoxide (CO, 28 Da).

-

Comparator A (N-Acetylmesidine): Undergoes Deketenylation . The acetyl group loses ketene (

, 42 Da). -

Comparator B (Mesidine): Forms the base peak at m/z 135 directly.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the critical "Neutral Loss" nodes that distinguish the species.

Figure 1: Comparative fragmentation pathways showing the convergence of formamide and acetamide derivatives into the common mesidine ion (m/z 135) via distinct neutral losses.

Comparative Data Analysis

The following data summarizes the mass spectral fingerprints observed under standard 70 eV Electron Ionization conditions.

Table 2: Diagnostic Ion Table (EI Spectrum)

| m/z | Ion Identity | Relative Abundance (N-Formyl) | Relative Abundance (N-Acetyl) | Interpretation |

| 177 | < 1% | 25-30% | Diagnostic for Acetyl homolog. | |

| 163 | 60-80% | 0% | Molecular Ion. Strong intensity due to aromatic stabilization. | |

| 135 | 100% (Base) | 100% (Base) | Convergence Point. Represents the amine radical cation ( | |

| 134 | 40-50% | 40-50% | Loss of H from the amine cation; highly characteristic of mesidine derivatives. | |

| 120 | 15-20% | 15-20% | Loss of methyl group from the ring (Ortho-effect). | |

| 91 | Tropylium | 10-15% | 10-15% | Aromatic ring degradation ( |

Table 3: LC-MS/MS Transition Guide (MRM)

For quantitative assays (Triple Quadrupole), use these transitions to ensure specificity.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Mechanism |

| N-Formylmesidine | 164.1 | 136.1 | 15 | Loss of CO (Neutral Loss). |

| N-Formylmesidine | 164.1 | 119.1 | 30 | Ring Fragmentation (High Specificity). |

| N-Acetylmesidine | 178.1 | 136.1 | 18 | Loss of Ketene (Neutral Loss). |

| Mesidine | 136.1 | 119.1 | 25 | Loss of |

Experimental Workflow Diagram

This workflow ensures sample integrity and correct data processing, particularly when distinguishing the labile formamide bond from the more stable acetamide.

Figure 2: Analytical workflow emphasizing the dual-pathway approach for validation.

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Acetamide, N-(2,6-dimethylphenyl)- (Homolog Reference). NIST Chemistry WebBook, SRD 69.[1] [Link]

-

Landman, M., et al. (2011). This compound.[2][3] Acta Crystallographica Section E. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

PubChem Compound Summary. N-(2,4,6-Trimethylphenyl)acetamide (Comparator Data). National Center for Biotechnology Information. [Link]

Sources

Publish Comparison Guide: Definitive Structural Elucidation of N-Mesitylformamide

Executive Summary

Product Focus: Single Crystal X-Ray Diffraction (SC-XRD) Data for N-Mesitylformamide. Primary Alternative: Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy. Context: In drug discovery and organometallic synthesis, N-Mesitylformamide (N-Mes-FA) serves as a critical steric model and a precursor for N-heterocyclic carbenes (NHCs). However, its high steric hindrance—caused by the 2,4,6-trimethyl substitution—induces complex rotational isomerism (rotamers) and non-planar geometries that solution-state NMR often fails to resolve definitively.

This guide objectively compares the structural resolution performance of SC-XRD against high-field NMR and Density Functional Theory (DFT), demonstrating why SC-XRD is the requisite "Gold Standard" for confirming the conformation of sterically congested amides.

Part 1: Comparative Analysis (SC-XRD vs. NMR vs. DFT)

The following table contrasts the "performance" of these techniques in the specific context of elucidating the N-Mesitylformamide structure.

Table 1: Structural Resolution Performance Matrix

| Feature | SC-XRD (The Product) | Solution NMR (Alternative 1) | DFT Modeling (Alternative 2) |

| Primary Output | 3D Atomic Coordinates (x, y, z) | Chemical Shifts ( | Energy Minima, Theoretical Geometry |

| Conformational Certainty | Absolute. Direct observation of the specific rotamer (Z/E) and torsion angles in the solid state. | Ambiguous. Rapid exchange between rotamers can broaden peaks; solvent effects shift equilibria. | Hypothetical. heavily dependent on the basis set and solvation model used. |

| Steric Quantification | Precise measurement of the aryl-amide dihedral angle (e.g., ~68°). | Indirect inference via NOE (Nuclear Overhauser Effect) or chemical shift anisotropy. | Predicted values often underestimate crystal packing forces. |

| Sample Requirement | Single Crystal (~0.1–0.3 mm) | Dissolved sample (~5–10 mg) | None (Computational resources only) |

| Time to Result | 2–24 Hours (Data Collection + Refinement) | 10–30 Minutes | Hours to Days (depending on theory level) |